An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde (CAS: 930-96-1)
An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde (CAS: 930-96-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carboxaldehyde, with CAS number 930-96-1, is a pivotal heterocyclic building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a thiophene ring substituted with a bromine atom at the 3-position and a carboxaldehyde group at the 2-position, offers two distinct and reactive sites for molecular elaboration. This dual functionality allows for sequential and regioselective reactions, making it a versatile precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications.
Chemical and Physical Properties
A summary of the key quantitative data for 3-Bromothiophene-2-carboxaldehyde is presented in the table below, compiled from various sources.[1][5][6]
| Property | Value |
| CAS Number | 930-96-1 |
| Molecular Formula | C₅H₃BrOS |
| Molecular Weight | 191.05 g/mol [5] |
| Appearance | Light yellow to amber to dark green clear liquid or solid[1][7] |
| Melting Point | 24 - 25 °C[1] |
| Boiling Point | 115 °C at 20 mmHg[1] |
| Density | 1.755 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.635[5] |
| Purity | ≥ 95% (GC)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Bromothiophene-2-carboxaldehyde. While raw spectral data is not provided here, typical spectral features are described. 1H NMR, 13C NMR, IR, and MS spectra are available from various chemical suppliers and databases.[7][8]
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aldehyde proton and the two protons on the thiophene ring.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and key reactions of 3-Bromothiophene-2-carboxaldehyde.
Synthesis of 3-Bromothiophene-2-carboxaldehyde
A common method for the synthesis of 3-Bromothiophene-2-carboxaldehyde is the formylation of 3-bromothiophene. The following is a representative protocol.
Reaction Scheme:
Caption: Synthesis of 3-Bromothiophene-2-carboxaldehyde.
Materials:
-
3-Bromothiophene
-
Lithium diisopropylamide (LDA)
-
N-formylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
20% aqueous HCl
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve 3-bromothiophene (10 g, 61.349 mmol) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (30 mL) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add N-formylpiperidine (6.9 g, 61.349 mmol) to the reaction mixture.
-
Allow the reaction to proceed for 3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 20% aqueous HCl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude 3-Bromothiophene-2-carboxaldehyde can be purified by silica gel column chromatography.
Workflow for Purification:
Caption: Purification workflow for 3-Bromothiophene-2-carboxaldehyde.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved crude product onto a small amount of silica gel.
-
Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 3-Bromothiophene-2-carboxaldehyde.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[9]
Catalytic Cycle:
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromothiophene-2-carboxaldehyde 96 930-96-1 [sigmaaldrich.com]
- 7. 3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromothiophene-2-carbaldehyde(930-96-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
